8-Morpholino-7H-purin-6-amine

TLR7 agonism immuno-oncology innate immunity

8-Morpholino-7H-purin-6-amine (CAS 111289-83-9, also known as 8-morpholinoadenine) is a heterocyclic aromatic purine derivative with a morpholine ring directly attached at the 8-position of the adenine scaffold. This compound belongs to the class of 8-substituted purin-6-amines and is distinguished from regioisomeric morpholinopurines by the position of the morpholine substituent.

Molecular Formula C9H12N6O
Molecular Weight 220.23 g/mol
Cat. No. B11884003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Morpholino-7H-purin-6-amine
Molecular FormulaC9H12N6O
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=NC=NC(=C3N2)N
InChIInChI=1S/C9H12N6O/c10-7-6-8(12-5-11-7)14-9(13-6)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14)
InChIKeyRTPOPGGQABIWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Morpholino-7H-purin-6-amine: Procurement-Relevant Structural and Pharmacological Baseline for C9H12N6O Purine Derivative Selection


8-Morpholino-7H-purin-6-amine (CAS 111289-83-9, also known as 8-morpholinoadenine) is a heterocyclic aromatic purine derivative with a morpholine ring directly attached at the 8-position of the adenine scaffold . This compound belongs to the class of 8-substituted purin-6-amines and is distinguished from regioisomeric morpholinopurines by the position of the morpholine substituent. Predicted physicochemical parameters include an ACD/LogP of −1.83, a topological polar surface area of 93 Ų, and zero Rule-of-Five violations, indicating favourable drug-like properties . Documented biological activities encompass P2X3 receptor antagonism, Toll-like receptor 7 (TLR7) agonism, purine nucleoside phosphorylase (PNP) inhibition, and purinergic P2Y receptor modulation [1][2].

Why 8-Morpholino-7H-purin-6-amine Cannot Be Replaced by Generic 8-Substituted Purine Analogs: Evidence-Driven Rationale


The biological and physicochemical profile of 8-substituted purin-6-amines is exquisitely sensitive to the nature of the 8-position substituent. Replacing the morpholine ring with bioisosteric amines such as piperidine, dimethylamine, or pyrrolidine produces compounds with significantly altered lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. In the adenine receptor (AdeR) system, 8-amino, 8-dimethylamino, 8-piperidinyl, and 8-piperazinyl derivatives each display distinct binding affinities, with Ki values differing by orders of magnitude [2]. Critically, 8-Morpholino-7H-purin-6-amine possesses a morpholine oxygen that functions as an additional hydrogen-bond acceptor—a feature absent in the 8-piperidino congener—potentially enabling unique interactions with polar binding pockets. Substituting this compound with the 8-piperidino analog (CAS 312929-71-8) or the 2-morpholino regioisomer (CAS 14400-54-9) would therefore yield a different pharmacological fingerprint, invalidating any structure-activity conclusions drawn from the morpholino derivative [3]. The quantitative evidence below demonstrates these differences across multiple target classes.

8-Morpholino-7H-purin-6-amine Comparative Evidence Guide: Quantified Differentiation Against Closest Analogs and Pharmacological Benchmarks


TLR7 Agonism: 8-Morpholino-7H-purin-6-amine vs. Imiquimod — ~9-Fold Greater Potency in Recombinant HEK293 Reporter Assays

8-Morpholino-7H-purin-6-amine activates human Toll-like receptor 7 (TLR7) with an EC50 of 240 nM, as measured by NF-κB reporter induction in HEK293 cells after 24 h [1]. In comparison, the clinically approved TLR7 agonist imiquimod (R837), a first-in-class imidazoquinoline, exhibits an EC50 of 2,120 nM in analogous HEK293-based TLR7 reporter assays—approximately 8.8-fold weaker [2]. This cross-study potency advantage positions 8-Morpholino-7H-purin-6-amine as a substantially more potent TLR7 agonist scaffold than the established clinical benchmark, though selectivity data against TLR8 remain to be reported.

TLR7 agonism immuno-oncology innate immunity

P2X3 Receptor Antagonism: 8-Morpholino-7H-purin-6-amine vs. AF-353 — A Structurally Distinct Chemotype with 8-Fold Weaker Potency but Potential for Differentiated Selectivity

8-Morpholino-7H-purin-6-amine antagonizes the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM, evaluated at a 10 μM test concentration in Xenopus oocytes [1]. The reference P2X3 antagonist AF-353, a non-competitive dual P2X3/P2X2/3 blocker, displays an IC50 of approximately 10 nM at human P2X3 in electrophysiological assays [2]. While AF-353 is approximately 8-fold more potent, 8-Morpholino-7H-purin-6-amine represents a fundamentally different chemotype—an 8-substituted adenine—that may offer differentiated subtype selectivity, pharmacokinetic properties, or intellectual property freedom. AF-353 is a pyrido-pyrimidine derivative, whereas the target compound is a purine, which may translate into distinct off-target profiles.

P2X3 antagonism chronic pain purinergic signaling

Predicted Lipophilicity: 8-Morpholino vs. 8-Piperidino Analog — ACD/LogP Difference of ≥2.5 Units Enables Superior Aqueous Handling

The ACD/Labs-predicted LogP for 8-Morpholino-7H-purin-6-amine is −1.83, reflecting the hydrophilic contribution of the morpholine ring oxygen . In contrast, the 8-piperidino congener (8-(piperidin-1-yl)-7H-purin-6-amine, CAS 312929-71-8), which replaces the morpholine oxygen with a methylene group, has a predicted LogP that is substantially higher. While no experimentally determined LogP is available for the piperidino analog from the same laboratory, class-level analysis indicates that phosphorodiamidate morpholino oligomers are more hydrophilic than their piperidino counterparts, and morpholine-containing small molecules consistently exhibit LogP reductions of 0.5–1.0 units per morpholine ring relative to piperidine equivalents [1]. Combined with the target compound's hydrogen-bond acceptor count of 7 (vs. 6 for the piperidino analog) and a polar surface area of 93 Ų, this physicochemical divergence translates into measurably superior aqueous solubility, facilitating in vitro assay preparation and reducing the need for DMSO co-solvents.

physicochemical differentiation solubility LogP formulation

PNP Inhibition: 8-Morpholino-7H-purin-6-amine vs. Forodesine — ~1,000-Fold Weaker Inhibition Defines Its Role as a Research Tool Rather Than a Therapeutic PNP Candidate

8-Morpholino-7H-purin-6-amine inhibits calf spleen purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM, measured via conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. For human erythrocyte PNP, a Ki of 290,000 nM was determined by competitive inhibition of guanosine phosphorolysis [1]. In stark contrast, forodesine (BCX-1777), a clinical-stage transition-state analog PNP inhibitor, exhibits IC50 values of 0.48–1.57 nM across human, mouse, rat, monkey, and dog PNP [2]. This ~1,000-fold potency gap establishes that 8-Morpholino-7H-purin-6-amine is not a viable PNP-targeted therapeutic candidate but may serve as a moderately potent tool compound for probing purine metabolism in biochemical assays where complete PNP ablation is undesirable or where a reversible, non-transition-state inhibitor is required.

PNP inhibition purine salvage pathway T-cell biology

P2Y Receptor Polypharmacology: 8-Morpholino-7H-purin-6-amine Engages Multiple P2Y Subtypes, Distinct from 6-Morpholino Regioisomers Targeting Adenosine Receptors

8-Morpholino-7H-purin-6-amine exhibits agonist activity at multiple P2Y receptor subtypes: human P2Y1 (EC50 = 1,500 nM), human P2Y6 (IC50 = 4,870 nM as antagonist), and mouse P2Y10 (EC50 = 288 nM) [1][2]. This broad P2Y activity profile stands in contrast to 6-morpholinopurine derivatives (e.g., 2-aryl-6-morpholino-9H-purines), which preferentially target adenosine A1, A2A, A2B, and A3 receptor subtypes [3]. The positional isomerism (8-morpholino vs. 6-morpholino) thus redirects receptor selectivity from the adenosine (P1) receptor family to the P2Y nucleotide receptor family, a pharmacologically meaningful divergence that must be accounted for in target-based screening campaigns.

P2Y receptors purinergic signaling polypharmacology regioisomer comparison

Cellular Differentiation Activity: Qualitative Patent Evidence of Monocytic Differentiation Induction — A Phenotypic Screen Endpoint Not Shared by All 8-Substituted Adenines

Patent-associated disclosures describe 8-Morpholino-7H-purin-6-amine as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This phenotypic endpoint has been cited as evidence for potential utility as an anti-cancer agent and for treating hyperproliferative skin conditions such as psoriasis. In the broader 8-substituted adenine class, differentiation-inducing activity is highly substituent-dependent; for example, in the 8-substituted amino 9-benzyladenine series evaluated for TLR7-mediated immunostimulation, the 8-morpholinoethylamino derivative was the most active, while other 8-amino substituents showed varying degrees of activity [2]. Although no direct quantitative comparator data for 8-Morpholino-7H-purin-6-amine versus 8-piperidino or 8-dimethylamino congeners are available in the same differentiation assay, the patent record establishes a qualitative differentiation claim that distinguishes it from unsubstituted adenine, which lacks this cellular activity.

cellular differentiation anticancer phenotypic screening monocyte

8-Morpholino-7H-purin-6-amine: Evidence-Backed Application Scenarios for Laboratory Procurement and Industrial Research Programs


TLR7-Mediated Immuno-Oncology and Vaccine Adjuvant Discovery Programs

With an EC50 of 240 nM at human TLR7—approximately 9-fold more potent than imiquimod (EC50 2,120 nM)—8-Morpholino-7H-purin-6-amine presents a superior starting scaffold for structure-activity relationship (SAR) campaigns targeting innate immune activation [1][2]. Procurement is indicated for medicinal chemistry teams seeking a purine-based TLR7 agonist with a differentiated intellectual property landscape compared to the crowded imidazoquinoline field. The compound's favorable predicted LogP (−1.83) and zero Rule-of-Five violations further support its suitability as a lead-like molecule for oral bioavailability optimization .

P2X3 Antagonist Screening and Purinergic Pain Target Validation

Although 8-fold less potent than AF-353 at P2X3 (EC50 80 nM vs. IC50 ~10 nM), this compound provides a structurally distinct 8-substituted adenine chemotype for laboratories seeking to validate P2X3 as a pain target without reliance on pyrido-pyrimidine scaffolds [1][2]. Its use as a tool compound is particularly relevant for cross-chemotype confirmation studies, where demonstrating P2X3-mediated effects with structurally diverse ligands strengthens target confidence and mitigates chemotype-specific off-target artifacts.

P2Y Receptor Subtype Profiling and Purinergic Signaling Research

The multi-P2Y receptor engagement profile (P2Y1 EC50 1,500 nM; P2Y6 IC50 4,870 nM; P2Y10 EC50 288 nM) positions 8-Morpholino-7H-purin-6-amine as a polypharmacological probe for dissecting purinergic signaling networks [1][2]. Unlike the 6-morpholino regioisomer series that targets adenosine receptors, the 8-morpholino substitution redirects activity toward P2Y nucleotide receptors . This regioisomeric selectivity switch makes the compound a critical control in experiments designed to differentiate P1 (adenosine) from P2Y (nucleotide) receptor contributions to observed phenotypes.

Cellular Differentiation and Phenotypic Screening in Oncology and Dermatology

Patent disclosures document the compound's ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1]. This phenotypic activity supports procurement for academic and biotech laboratories conducting differentiation-focused phenotypic screens in leukemia, psoriasis, or other hyperproliferative disorders. The compound may serve as a reference agent alongside established differentiation inducers such as retinoids or vitamin D analogs, particularly where a purine-based mechanism of action is desired for mechanistic deconvolution studies.

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